molecular formula C15H13ClN2O4 B5866460 N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide CAS No. 6095-99-4

N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5866460
CAS No.: 6095-99-4
M. Wt: 320.73 g/mol
InChI Key: YPKKMETVEVQWIB-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.

    Acylation: The 2-chloro-5-nitroaniline is then acylated with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as pyridine to form the desired product.

The reaction conditions for these steps generally include:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Acylation: Anhydrous conditions with a suitable base at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for nitration and acylation.

    Purification: steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: Formation of N-(2-amino-5-nitrophenyl)-2-(3-methylphenoxy)acetamide.

    Substitution: Formation of N-(2-substituted-5-nitrophenyl)-2-(3-methylphenoxy)acetamide derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide can be compared with similar compounds such as:

    N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.

    N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide: Has the methyl group in a different position on the phenoxy ring.

Uniqueness

  • The presence of the 3-methylphenoxy group in this compound may confer unique chemical and biological properties compared to its analogs.

List of Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide
  • N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2-chloro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-8-11(18(20)21)5-6-13(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKKMETVEVQWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976427
Record name N-(2-Chloro-5-nitrophenyl)-2-(3-methylphenoxy)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6095-99-4
Record name N-(2-Chloro-5-nitrophenyl)-2-(3-methylphenoxy)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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